Ethyl 4-bromo-2-chlorobenzoate
Description
Contextual Significance within Halogenated Benzoate (B1203000) Esters
Halogenated compounds are prevalent in all areas of life and are produced by a diverse range of organisms. nih.gov In medicinal chemistry, the incorporation of halogens like chlorine and bromine into a molecule is a well-established strategy to enhance its biological activity. acs.orgnih.gov Halogenation can improve a compound's metabolic stability, lipophilicity, and ability to cross cell membranes. acs.org Specifically, the bromine and chlorine atoms in ethyl 4-bromo-2-chlorobenzoate can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of a molecule to its biological target. acs.orgacs.org
The strategic placement of halogens on the benzoate ring allows for selective chemical modifications. The bromine and chlorine atoms can act as leaving groups in nucleophilic substitution reactions, enabling the introduction of various functional groups to the aromatic ring. evitachem.com This reactivity is fundamental to its role as a versatile building block in organic synthesis.
Overview of Research Trajectories and Academic Relevance
The primary research application of this compound is as an intermediate in the synthesis of more complex organic molecules, particularly for pharmaceutical and agrochemical development. evitachem.com Its structural framework is a component of various larger, biologically active compounds. For instance, similar halogenated benzoic acid derivatives are precursors to compounds with potential anti-inflammatory, antibacterial, and anticancer properties. smolecule.com
The synthesis of this compound itself is a subject of study, with a common method being the Fischer esterification of 4-bromo-2-chlorobenzoic acid with ethanol (B145695) in the presence of an acid catalyst. evitachem.com Research also focuses on utilizing this compound in various coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures, which are common motifs in many pharmaceutical drugs. evitachem.com
The table below summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₈BrClO₂ |
| CAS Number | 76008-74-7 |
| Primary Application | Intermediate in organic synthesis |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKHTTHZNDQNPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306253 | |
| Record name | Ethyl 4-bromo-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76008-74-7 | |
| Record name | Ethyl 4-bromo-2-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76008-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-bromo-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 4 Bromo 2 Chlorobenzoate
Esterification Routes from Substituted Benzoic Acids
The final step in the synthesis of Ethyl 4-bromo-2-chlorobenzoate is often the esterification of 4-bromo-2-chlorobenzoic acid. This transformation can be achieved through several methods, each with its own advantages and limitations.
Acid-Catalyzed Esterification Protocols
The most traditional and widely employed method for this esterification is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.
Reaction Scheme:
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate this reaction. By using a sealed vessel, the temperature of the reaction can be raised above the boiling point of the solvent, significantly reducing the reaction time. For instance, the esterification of substituted benzoic acids has been optimized under microwave irradiation, demonstrating the potential for rapid and efficient synthesis.
| Catalyst | Alcohol | Conditions | Yield |
| H₂SO₄ (catalytic) | Ethanol (excess) | Reflux | Good |
| HCl (gas) | Methanol (B129727) | Room Temperature, overnight | 94% (for methyl ester) |
| H₂SO₄ (catalytic) | Ethanol | Microwave, 130°C, 15 min | High |
Alternative Esterification Strategies
For substrates that are sensitive to strong acids or high temperatures, alternative esterification methods have been developed. The Steglich esterification is a notable example, offering a mild and efficient route to esters. This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
The reaction proceeds at room temperature and is particularly useful for sterically hindered carboxylic acids or acid-labile substrates. The DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the alcohol. A key advantage of this method is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration, simplifying the purification of the desired ester.
| Reagents | Catalyst | Solvent | Temperature | Key Features |
| Dicyclohexylcarbodiimide (DCC), Ethanol | 4-Dimethylaminopyridine (DMAP) | Dichloromethane | Room Temperature | Mild conditions, suitable for sensitive substrates. |
Halogenation and Functionalization of Precursors
The synthesis of the key precursor, 4-bromo-2-chlorobenzoic acid, requires precise control over the regioselectivity of halogenation reactions on the benzene (B151609) ring. The directing effects of the substituents play a critical role in determining the outcome of these reactions.
Regioselective Bromination Approaches
A common strategy to introduce the bromine atom at the desired position is the regioselective bromination of 2-chlorobenzoic acid. The chloro and carboxyl groups are both ortho-, para-directing deactivators. However, the directing effect of the chloro group to its para position (C4) is generally favored, leading to the formation of 4-bromo-2-chlorobenzoic acid as a major product.
One patented method describes the monobromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a sulfuric acid system. This approach can be optimized to favor the formation of the 5-bromo isomer, but it highlights the possibility of achieving bromination at the 4-position under specific conditions.
| Starting Material | Brominating Agent | Catalyst/Solvent | Key Outcome |
| 2-Chlorobenzoic acid | N-Bromosuccinimide (NBS) | Sulfuric Acid | Monobromination |
Regioselective Chlorination Methodologies
The direct regioselective chlorination of 4-bromobenzoic acid to introduce a chlorine atom at the 2-position is challenging. The bromo group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This conflicting directing effect can lead to a mixture of products.
To circumvent this, multi-step sequences are often employed. One effective approach involves the use of a Sandmeyer reaction. This powerful transformation allows for the introduction of a chloro group via a diazonium salt intermediate. For instance, starting from 2-amino-4-bromobenzoic acid, diazotization with nitrous acid followed by treatment with a copper(I) chloride solution can selectively install the chlorine atom at the 2-position.
| Starting Material | Reagents | Key Intermediate | Reaction Type |
| 2-Amino-4-bromobenzoic acid | 1. NaNO₂, HCl 2. CuCl | Diazonium salt | Sandmeyer Reaction |
Multi-step Convergent Syntheses
Convergent syntheses involve the preparation of different fragments of the target molecule separately, which are then combined in the final steps. This approach can be highly efficient for complex molecules.
One convergent route to a precursor of this compound involves the Friedel-Crafts acylation of phenetole (B1680304) with 5-bromo-2-chlorobenzoyl chloride. The resulting benzophenone (B1666685) can then be reduced to furnish the diphenylmethane (B89790) core structure. The 5-bromo-2-chlorobenzoyl chloride itself can be prepared from 5-bromo-2-chlorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.
Another versatile multi-step synthesis starts from a readily available precursor like 2-chloro-4-bromoaniline. The amino group can be converted into a carboxylic acid via a Sandmeyer reaction (diazotization followed by cyanation and subsequent hydrolysis) or other functional group transformations. Once the 4-bromo-2-chlorobenzoic acid is formed, it can be esterified as described in section 2.1.
A schematic representation of a multi-step synthesis is as follows:
This pathway demonstrates how a combination of well-established reactions can be strategically employed to construct the target molecule with the desired substitution pattern.
Catalytic Approaches in this compound Synthesis
The synthesis of polysubstituted aromatic compounds like this compound often requires precise control over regioselectivity, which can be efficiently achieved through modern catalytic methods. Transition metal catalysis, in particular, offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, as well as for the direct functionalization of the aromatic ring. These approaches can lead to higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional synthetic routes. This section explores the application of palladium and other transition metals in the synthesis and functionalization of benzoate (B1203000) derivatives, with a focus on methodologies pertinent to the formation of this compound.
Palladium-Catalyzed Transformations
Palladium catalysis stands as a cornerstone of modern organic synthesis, offering a versatile platform for cross-coupling reactions and carbonylations. One of the key palladium-catalyzed methods relevant to the synthesis of the 4-bromo-2-chlorobenzoate scaffold is the carbonylation of aryl halides. This reaction involves the introduction of a carbonyl group (CO) into an organic molecule, typically using carbon monoxide gas and a palladium catalyst.
A notable example is the synthesis of 4-bromo-2-chlorobenzoic acid, the direct precursor to this compound, via palladium-catalyzed carbonylation of an appropriately substituted aryl halide. Research has demonstrated the feasibility of this transformation using a flow reactor system, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time, and facilitates the safe handling of carbon monoxide gas. chemicalbook.com
In a typical procedure, an ortho-substituted iodoarene is subjected to carbonylation in the presence of a palladium catalyst. chemicalbook.com The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by the insertion of carbon monoxide into the resulting aryl-palladium(II) complex. The subsequent nucleophilic attack by water, followed by reductive elimination, yields the carboxylic acid and regenerates the active Pd(0) catalyst.
The reaction conditions for such a palladium-catalyzed carbonylation are summarized in the table below:
| Parameter | Value |
| Catalyst | Palladium diacetate |
| Ligand | Triphenylphosphine |
| Substrate | Ortho-substituted iodoarene |
| Reagents | Triethylamine, Water |
| Solvent | 1,4-Dioxane |
| Temperature | 110 °C |
| CO Pressure | 15 bar |
| Reactor Type | Flow reactor |
| Yield | 76% |
This method provides an efficient route to the 4-bromo-2-chlorobenzoic acid core. The subsequent esterification to the ethyl ester is typically achieved through a standard acid-catalyzed reaction with ethanol. The versatility of palladium-catalyzed carbonylation also extends to the use of aryl tosylates and mesylates as starting materials, which are often more readily available than the corresponding halides. organic-chemistry.org These reactions can be carried out under atmospheric pressure of carbon monoxide, enhancing the practicality and safety of the procedure. organic-chemistry.org
Other Transition Metal Catalysis in Benzoate Functionalization
While palladium catalysis is prominent, other transition metals, particularly copper, have been extensively used in the functionalization of benzoate derivatives. Copper-catalyzed reactions, such as the Ullmann and Goldberg reactions, are powerful methods for forming carbon-nitrogen and carbon-oxygen bonds. thieme-connect.com These reactions are particularly relevant for the further modification of the this compound scaffold, allowing for the introduction of a wide range of functional groups.
For instance, copper-catalyzed cross-coupling reactions can be employed to introduce amine functionalities onto a halobenzoate ring. organic-chemistry.orgnih.gov This is particularly useful for synthesizing N-aryl and N-alkyl anthranilic acid derivatives, which are important in medicinal chemistry. nih.gov The carboxyl group in these substrates can have a significant directing effect, influencing the regioselectivity of the reaction.
A study on the copper-catalyzed amination of 2-bromobenzoic acids demonstrated a chemo- and regioselective process that avoids the need for protecting the carboxylic acid group. organic-chemistry.orgnih.gov The reaction proceeds by selectively replacing the bromine atom that is ortho to the carboxylic acid.
Key features of a representative copper-catalyzed amination of a bromobenzoic acid are presented in the following table:
| Parameter | Value |
| Catalyst | Copper powder and Copper(I) oxide |
| Substrate | 2-Bromobenzoic acid derivatives |
| Reagents | Various aliphatic and aromatic amines |
| Base | Potassium carbonate |
| Solvent | 2-Ethoxyethanol |
| Temperature | 130 °C |
Explorations of Chemical Reactivity and Mechanistic Pathways
Nucleophilic Substitution Reactions at Halogenated Positions
The benzene (B151609) ring in ethyl 4-bromo-2-chlorobenzoate is substituted with two electron-withdrawing groups (the ester and the halogens), which, in principle, can activate the ring towards nucleophilic aromatic substitution (SNA r). However, the reactivity is generally modest without strong activation from additional electron-withdrawing groups at the ortho or para positions relative to the halogens.
Displacement of Bromine and Chlorine Atoms
In nucleophilic aromatic substitution reactions, the relative reactivity of aryl halides typically follows the order F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in aliphatic systems. This is because the rate-determining step in SNA r is often the initial attack of the nucleophile to form a resonance-stabilized carbanion (Meisenheimer complex), and more electronegative halogens are better at stabilizing this intermediate through their inductive effect.
However, in the case of this compound, the situation is more complex due to the presence of two different halogens. While chlorine is more electronegative than bromine, the carbon-bromine bond is weaker than the carbon-chlorine bond. The position of the halogens relative to the activating ester group also plays a crucial role. The chlorine atom is ortho to the ester group, while the bromine atom is para. Both positions are activated.
Detailed studies on the sequential nucleophilic substitution of dihalogenated molecules indicate that the reaction conditions can be tuned to achieve selective substitution. For instance, a first substitution may occur under milder conditions, and the introduction of the first nucleophile can electronically deactivate the ring, requiring more forcing conditions for a second substitution researchgate.net. While specific studies on the stepwise displacement of both halogens in this compound are not extensively documented in the reviewed literature, the principles of SNA r suggest that selective substitution could be achievable.
Reactivity of the Ester Group
The ethyl ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions.
Alkaline Hydrolysis (Saponification): This is a common reaction for esters and proceeds via a nucleophilic acyl substitution mechanism. The reaction is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and unreactive towards the alcohol by-product. The rate of alkaline hydrolysis is influenced by the substituents on the benzene ring. Electron-withdrawing groups, such as the bromine and chlorine atoms present in this molecule, generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. A kinetic study on the alkaline hydrolysis of substituted ethyl benzoates demonstrated the additive effects of multiple substituents on the reaction rate quora.com.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. To drive the reaction to completion, an excess of water is typically used. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The presence of the halogen substituents is expected to influence the rate of this reaction as well.
| Reaction | Conditions | Products |
| Alkaline Hydrolysis | Aqueous base (e.g., NaOH), heat | Sodium 4-bromo-2-chlorobenzoate, Ethanol (B145695) |
| Acid-Catalyzed Hydrolysis | Dilute acid (e.g., H2SO4), heat, excess water | 4-bromo-2-chlorobenzoic acid, Ethanol |
Coupling Reactions Involving Aryl Halides
The carbon-halogen bonds in this compound provide handles for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Methodologies
The differential reactivity of the C-Br and C-Cl bonds is a key aspect in designing selective cross-coupling strategies. In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the order I > Br > OTf > Cl. This trend is based on the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium(0) catalyst. Therefore, it is generally possible to selectively react at the C-Br bond while leaving the C-Cl bond intact.
A study on the palladium-catalyzed site-selective arylation of alkyl 2,4-dihalobenzoates with aryl titanium reagents demonstrated that catalyst control can be used to switch the site of reaction. By choosing different palladium catalysts and ligands, it was possible to selectively achieve coupling at either the C2 (chloro) or C4 (bromo) position researchgate.net. For instance, using a combination of PdCl2(PCy3)2 and P(p-MeOPh)3 favored arylation at the C2 position, while a system with Pd(OAc)2 and a specific phosphine (B1218219) ligand (L9) directed the reaction to the C4 position researchgate.net. This highlights the potential for highly selective synthesis of multi-substituted arenes from dihalo-precursors like this compound.
Common Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent. It is a versatile method for forming C-C bonds.
Heck Reaction: This involves the coupling of the aryl halide with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with an amine.
The chemoselectivity in these reactions would be expected to favor the more reactive C-Br bond, allowing for the synthesis of mono-substituted products that retain the chlorine atom for further functionalization.
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Expected Major Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 / Base | Ethyl 4-aryl-2-chlorobenzoate |
| Heck | Alkene | Pd(OAc)2 / Phosphine ligand / Base | Ethyl 4-alkenyl-2-chlorobenzoate |
| Buchwald-Hartwig | Amine | Pd(dba)2 / Ligand / Base | Ethyl 4-amino-2-chlorobenzoate |
Ullmann-Type Condensation Studies
The Ullmann reaction is a copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern protocols have been developed that use catalytic amounts of copper with various ligands, allowing for milder reaction conditions.
Similar to palladium-catalyzed cross-coupling, the reactivity of aryl halides in Ullmann-type reactions generally follows the order I > Br > Cl. This suggests that selective condensation at the C-Br bond of this compound is feasible. Studies on the Ullmann reaction of 2-chlorobenzoic acids have shown that the presence of the ortho-carboxyl group can facilitate the reaction nih.gov. While specific Ullmann condensation studies with this compound were not found in the surveyed literature, it is a plausible substrate for forming diaryl ethers or N-aryl amines, likely with preferential reaction at the C4-bromo position.
Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring
The benzene ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the two halogen atoms and the ethyl ester group. Halogens are ortho, para-directing deactivators, while the ester group is a meta-director.
The directing effects of these substituents will determine the position of any incoming electrophile. The directing effects are as follows:
-Cl (ortho to ester, meta to bromo): Directs ortho and para to itself. The positions ortho to the chlorine are C1 and C3. The position para to the chlorine is C5.
-Br (para to ester, meta to chloro): Directs ortho and para to itself. The positions ortho to the bromine are C3 and C5. The position para to the bromine is C1 (already substituted).
-COOEt (at C1): Directs meta to itself. The positions meta to the ester are C3 and C5.
Considering the combined directing effects:
Position C3 is ortho to chlorine and ortho to bromine, and meta to the ester.
Position C5 is para to chlorine, ortho to bromine, and meta to the ester.
Position C6 is ortho to the ester.
All three substituents direct incoming electrophiles to positions C3 and C5. The chlorine and bromine atoms are ortho, para-directing, and the ester group is meta-directing. Therefore, electrophilic substitution, if it occurs, would be expected to happen at the C3 or C5 positions. The steric hindrance from the adjacent substituents would also play a role in determining the final regioselectivity. For instance, nitration of methyl 2,4-dichlorobenzoate (B1228512) has been reported, yielding the nitro-2,4-dichlorobenzoic acid after hydrolysis google.com. This suggests that despite the deactivation, electrophilic substitution is possible under appropriate conditions.
| Reaction | Reagents | Expected Product Position |
| Nitration | HNO3 / H2SO4 | Substitution at C3 or C5 |
| Halogenation | X2 / Lewis Acid | Substitution at C3 or C5 |
Reductive Transformations of Halogen Substituents
The study of reductive transformations of halogen substituents in di- and polyhalogenated aromatic compounds is a cornerstone of synthetic organic chemistry, enabling the selective removal of specific halogen atoms to generate targeted intermediates. In the case of this compound, the presence of two different halogen atoms—bromine and chlorine—on the benzene ring presents an opportunity for chemoselective reduction. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under various reductive conditions is the key to this selectivity.
While specific research detailing the reductive transformations of this compound is not extensively documented in publicly available literature, the principles of aryl halide reduction and data from structurally analogous compounds provide a strong basis for predicting its behavior. The chemoselectivity of such reactions is primarily governed by the disparity in the bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage under reductive conditions.
General Principles of Chemoselective Reduction
The selective reduction of aryl bromides in the presence of aryl chlorides is a well-established synthetic strategy. This selectivity is commonly achieved through catalytic hydrogenation or using dissolving metal reduction systems.
Catalytic Hydrogenation: This is one of the most prevalent methods for hydrodehalogenation. Palladium on carbon (Pd/C) is a frequently employed catalyst, often in conjunction with a hydrogen source such as hydrogen gas (H₂), transfer hydrogenation reagents like ammonium (B1175870) formate, or sodium hypophosphite. Under controlled conditions, these systems can selectively cleave the C-Br bond while leaving the more robust C-Cl bond intact. The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by a hydrogenation step that releases the dehalogenated product and regenerates the active catalyst. The higher reactivity of the C-Br bond facilitates its preferential oxidative addition to the palladium center over the C-Cl bond.
Metal-Based Reductions: Reagents such as zinc dust in the presence of a proton source like ammonium chloride (Zn/NH₄Cl) can also effect the reduction of aryl halides. These systems operate through a single electron transfer mechanism. The greater ease of reduction of the C-Br bond compared to the C-Cl bond allows for selective debromination.
Expected Reactivity of this compound
Based on the aforementioned principles, it is anticipated that the reductive transformation of this compound would preferentially occur at the C-Br bond, yielding Ethyl 2-chlorobenzoate (B514982) as the primary product under carefully controlled conditions.
For instance, in a study on the electroreductive dehalogenation of the structurally similar 5-bromo-2-chlorobenzoic acid, it was observed that the C-Br bond was cleaved preferentially to form 2-chlorobenzoic acid. This provides strong evidence for the expected selectivity in the ethyl ester analog.
The following interactive table outlines the predicted outcomes and potential conditions for the selective reduction of this compound, extrapolated from general knowledge of aryl halide reactivity.
| Reducing System | Typical Reaction Conditions | Expected Major Product | Anticipated Selectivity | Mechanistic Pathway |
|---|---|---|---|---|
| Pd/C, H₂ | Low to moderate H₂ pressure, room temperature, alcoholic solvent (e.g., ethanol, methanol) | Ethyl 2-chlorobenzoate | High for C-Br cleavage | Catalytic cycle involving oxidative addition, hydrogenolysis, and reductive elimination. |
| Pd/C, Ammonium Formate | Inert atmosphere, alcoholic solvent, reflux temperature | Ethyl 2-chlorobenzoate | High for C-Br cleavage | Catalytic transfer hydrogenation. |
| Zn, NH₄Cl | Aqueous or alcoholic solvent, room temperature or gentle heating | Ethyl 2-chlorobenzoate | Good to high for C-Br cleavage | Single electron transfer from the metal surface. |
It is crucial to note that achieving high selectivity may require careful optimization of reaction parameters such as temperature, pressure, reaction time, and the choice of catalyst and solvent. More forcing conditions, such as higher temperatures, increased catalyst loading, or prolonged reaction times, could lead to the subsequent, less favorable reduction of the C-Cl bond, resulting in the formation of Ethyl benzoate.
Strategic Applications in Complex Organic Molecule Synthesis
As a Building Block for Pharmaceutical Intermediates
The halogenated benzoate (B1203000) scaffold is a common feature in many biologically active compounds, making Ethyl 4-bromo-2-chlorobenzoate a key starting material for pharmaceutical intermediates. cymitquimica.comechemi.com The ester can be readily hydrolyzed to its corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid, which can then be converted into more complex structures.
One common synthetic route involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with an amine to form a benzamide (B126). For example, reaction with cyclopropylamine (B47189) yields 4-bromo-2-chloro-N-cyclopropylbenzamide, a scaffold of interest in medicinal chemistry due to the prevalence of the cyclopropyl (B3062369) moiety in drug molecules. The importance of this structural class is highlighted in synthetic processes for hypoglycemic drugs, where the control of bromo-chloro benzoic acid isomers, such as the 4-bromo-2-chloro variant, is critical for ensuring the purity of the final active pharmaceutical ingredient. google.com The selective modification of the bromine atom via cross-coupling reactions, while retaining the chlorine atom for potential future transformations, further enhances its utility in building complex drug-like molecules. bldpharm.com
Role in the Construction of Agrochemical Scaffolds
Similar to its role in pharmaceuticals, this compound is an important intermediate in the agrochemical industry. cymitquimica.comevitachem.com Many modern herbicides, insecticides, and fungicides incorporate halogenated aromatic rings to enhance their efficacy, metabolic stability, and binding affinity to target proteins. The benzamide functional group, readily accessible from this starting material, is also a prominent feature in numerous commercial agrochemicals.
The synthetic strategies employed in agrochemical development mirror those in pharmaceuticals. The ability to selectively functionalize the 4-position (via the bromo group) while leaving the 2-position (chloro) and the ester group intact allows for the systematic development of new active compounds. This modular approach enables chemists to fine-tune the biological activity and physical properties of the target agrochemical by introducing diverse substituents through established chemical transformations. evitachem.com
Precursor in Heterocyclic Compound Synthesis
Heterocyclic compounds are of paramount importance in chemistry, constituting a significant portion of natural products and synthetic drugs. This compound serves as a valuable precursor for constructing various fused and non-fused heterocyclic systems. echemi.comsioc-journal.cn The synthesis of these structures often relies on intramolecular cyclization reactions, where the functional groups on the benzoate ring are strategically manipulated to form the new ring system. rsc.org
A common strategy involves an initial cross-coupling reaction at the C-Br bond to introduce a substituent containing a nucleophilic group (e.g., an amine or hydroxyl group). This newly installed nucleophile can then undergo an intramolecular condensation with the ethyl ester group, often under basic or acidic conditions, to form a fused heterocyclic ring, such as a quinolinone or a benzoxazinone. The development of transition metal-catalyzed reactions provides a powerful toolkit for efficiently constructing the carbon-carbon and carbon-heteroatom bonds necessary for these cyclization cascades. sioc-journal.cn
Utility in the Formation of Novel Carbon-Carbon and Carbon-Heteroatom Bonds
The true synthetic power of this compound is most evident in its application in modern cross-coupling reactions. The significant difference in reactivity between aryl bromides and aryl chlorides in palladium-catalyzed processes (reactivity order: I > Br > OTf >> Cl) is the cornerstone of its utility, enabling highly selective bond formation at the C4-position. harvard.edu
Carbon-Carbon Bond Formation
Two of the most powerful methods for creating C(sp²)-C(sp²) and C(sp²)-C(sp) bonds are the Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to synthesize biaryl compounds. harvard.edu this compound can be selectively coupled with various arylboronic acids at the C-Br bond to yield 4-aryl-2-chlorobenzoates, which can be used in further synthetic steps. evitachem.com
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Product |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Ethyl 4-phenyl-2-chlorobenzoate |
Sonogashira Coupling : This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.netgelest.com This method is the primary choice for synthesizing aryl-substituted alkynes. researchgate.net The reaction with this compound proceeds selectively at the bromine-substituted position, providing a direct route to 4-alkynyl-2-chlorobenzoates. csic.es
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Product |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Ethyl 2-chloro-4-(phenylethynyl)benzoate |
Carbon-Heteroatom Bond Formation
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org It has largely replaced harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org The selective amination of this compound at the C-Br bond provides access to a range of 4-amino-2-chlorobenzoate derivatives, which are valuable intermediates for pharmaceuticals and other fine chemicals. rsc.orgnih.gov
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |
| Buchwald-Hartwig Amination | Piperidine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Ethyl 2-chloro-4-(piperidin-1-yl)benzoate |
Through these and other related transformations, this compound provides chemists with a reliable and adaptable platform for the synthesis of highly functionalized and complex molecular architectures.
Spectroscopic and Advanced Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms, which is critical for the structural confirmation of Ethyl 4-bromo-2-chlorobenzoate.
Proton NMR (¹H NMR) Analysis
Carbon-13 NMR (¹³C NMR) Analysis
Similarly, detailed experimental ¹³C NMR spectral data for this compound is not widely published. A predicted spectrum would feature nine distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester group would appear at the downfield end of the spectrum (typically 160-180 ppm). The six aromatic carbons would have chemical shifts influenced by the attached halogens and the ester group. The two carbons of the ethyl group would be found in the upfield region of the spectrum.
Two-Dimensional NMR Experiments
To unambiguously assign the proton and carbon signals and to elucidate the connectivity between atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connection between the methyl and methylene (B1212753) protons of the ethyl group and the couplings between the aromatic protons. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. In an ESI-MS analysis of this compound, the molecule would be expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak, which would confirm the elemental composition of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While a specific GC-MS fragmentation pattern for this compound is not documented in available literature, analysis of the closely related compound, 4-bromo-2-chlorobenzoic acid, provides insight into the expected fragmentation of the aromatic core nih.gov.
For this compound, the electron ionization (EI) process in GC-MS would likely lead to the following fragmentation pathways:
Loss of the ethoxy group (-OCH₂CH₃): This would result in the formation of a 4-bromo-2-chlorobenzoyl cation.
Loss of an ethyl radical (-CH₂CH₃): This would lead to the formation of a 4-bromo-2-chlorobenzoic acid cation radical.
Decarbonylation: Loss of a carbon monoxide (CO) molecule from fragment ions.
Halogen loss: Fragmentation involving the cleavage of the C-Br or C-Cl bonds.
The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (263.52 g/mol ) synquestlabs.com, with its characteristic isotopic distribution. The fragmentation pattern would provide a fingerprint that could be used to confirm the structure of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different bonds within the molecule can be determined.
The IR spectrum of this compound is distinguished by several key absorption bands. The most prominent is the strong absorption peak from the ester carbonyl group (C=O), which typically appears in the range of 1720-1740 cm⁻¹. The presence of electron-withdrawing halogen substituents on the benzene (B151609) ring can slightly shift this frequency.
Additionally, the spectrum will display characteristic C-O stretching vibrations associated with the ester linkage, usually found between 1100 and 1300 cm⁻¹. Aromatic C=C bond stretching vibrations are observable in the 1450-1600 cm⁻¹ region. The C-H stretching from the aromatic ring and the ethyl group's aliphatic chain are expected above 3000 cm⁻¹ and between 2850-3000 cm⁻¹, respectively. The vibrations for the carbon-halogen bonds (C-Cl and C-Br) are found in the lower frequency "fingerprint region" of the spectrum, typically below 800 cm⁻¹.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester Carbonyl (C=O) | Stretch | 1720 - 1740 |
| Ester (C-O) | Stretch | 1100 - 1300 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Aromatic (C-H) | Stretch | > 3000 |
| Aliphatic (C-H) | Stretch | 2850 - 3000 |
| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of compound. In a typical RP-HPLC setup, the analyte is passed through a nonpolar stationary phase (such as a C18 column) with a polar mobile phase.
For this compound, a suitable mobile phase often consists of a mixture of acetonitrile (B52724) and water. sielc.com The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic ring absorbs strongly.
Table 2: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile / Water Gradient |
| Detector | UV-Vis (e.g., at 254 nm) |
| Flow Rate | 1.0 mL/min |
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically less than 2 µm). This results in significantly higher resolution, faster analysis times, and reduced solvent consumption. sielc.com HPLC methods developed for this compound can be readily transferred to UPLC systems to achieve enhanced performance. sielc.com The increased efficiency of UPLC allows for more accurate and rapid purity assessments, which is particularly valuable in high-throughput screening and quality control environments.
Table 3: Comparison of Typical HPLC and UPLC Performance Characteristics
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Analysis Time | Longer (e.g., 10-30 min) | Shorter (e.g., 1-5 min) |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then developed in a sealed chamber with an appropriate mobile phase (eluent).
For a compound with the polarity of this compound, a common eluent system is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. orgsyn.org As the reaction progresses, the spot corresponding to the starting material will diminish while the spot for the product will appear and intensify. The separation is based on the differential adsorption of the compounds to the stationary phase. The position of each spot is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Table 4: Hypothetical TLC Monitoring of a Synthesis Reaction
| Compound | Rf Value (Hexanes:Ethyl Acetate 4:1) | Observation |
|---|---|---|
| Starting Material | 0.20 | Spot diminishes over time |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide unequivocal information on bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.
Table 5: Illustrative Crystal Structure Data for 4-Bromo-2-chlorobenzoic acid nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 7.2738 |
| b (Å) | 9.0627 |
| c (Å) | 11.7233 |
In-Depth Computational Analysis of this compound Currently Lacks Sufficient Research Data
A thorough investigation into the computational and theoretical chemistry of this compound reveals a significant gap in publicly available research. While this compound is recognized and available commercially, dedicated studies on its electronic structure, molecular modeling, reaction mechanisms, and conformational analysis appear to be limited or not published in accessible scientific literature.
Detailed searches for scholarly articles and computational chemistry databases did not yield specific data required to populate an in-depth analysis as requested. The available information is largely confined to basic chemical identifiers such as its molecular formula (C9H8BrClO2) and CAS number (76008-74-7). synquestlabs.comshriramassociate.in
Consequently, it is not possible to provide a comprehensive article on the "Computational Chemistry and Theoretical Investigations" of this compound that meets the specified requirements for detailed research findings and data tables across the requested subsections:
Computational Chemistry and Theoretical Investigations
Conformation Analysis and Stereochemical Insights:Detailed conformational analysis to identify stable conformers and understand the stereochemical properties of Ethyl 4-bromo-2-chlorobenzoate has not been a subject of published computational studies.
While research exists for the related precursor, 4-Bromo-2-chlorobenzoic acid, these findings are not directly transferable to the ethyl ester derivative and would fall outside the strict scope of the requested article. chemicalbook.comnih.govsigmaaldrich.comtcichemicals.comsielc.comnist.govnist.gov
Until dedicated computational research on this compound is conducted and published, a detailed and scientifically accurate article on this specific subject cannot be generated.
Derivatization and Analog Synthesis for Structure Activity Relationship Studies
Modifications of the Ester Moiety
The ethyl ester group of ethyl 4-bromo-2-chlorobenzoate is a prime target for modification to investigate the impact of this region of the molecule on biological interactions. Key transformations include hydrolysis, transesterification, and amidation.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid, under either acidic or basic conditions. libretexts.org Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. sserc.org.ukquora.com The reaction proceeds via a nucleophilic acyl substitution mechanism to initially form the sodium salt of the carboxylic acid, which is then protonated in a subsequent acidic workup to yield the free carboxylic acid. quora.com
Transesterification: This process involves the conversion of the ethyl ester to other esters, such as methyl or benzyl (B1604629) esters. Acid-catalyzed transesterification is a common method, where the this compound is heated in the presence of a different alcohol (e.g., methanol (B129727) or benzyl alcohol) and a catalytic amount of a strong acid like sulfuric acid. This equilibrium-driven reaction is typically pushed towards the desired product by using the new alcohol as the solvent.
Amidation: The synthesis of amides from this compound can be achieved by reacting the ester with ammonia, or primary or secondary amines. libretexts.org This aminolysis reaction generally requires heating and may be slow. A more efficient method involves a two-step process where the ester is first hydrolyzed to the carboxylic acid, which is then activated and coupled with an amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This approach allows for the synthesis of a wide variety of primary, secondary, and tertiary amides.
Table 1: Modifications of the Ester Moiety of this compound
| Transformation | Reagents and Conditions | Product |
|---|
Transformations Involving Halogen Functionalities
The presence of two distinct halogen atoms, bromine and chlorine, on the aromatic ring provides opportunities for selective and diverse modifications through various cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds often allows for regioselective transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov Due to the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, the bromine at the 4-position of this compound can be selectively coupled with a variety of aryl or vinyl boronic acids or their esters. nih.gov This allows for the introduction of diverse aromatic and unsaturated substituents at this position while leaving the chlorine atom intact for potential further modification. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like sodium carbonate or potassium phosphate, and a suitable solvent system (e.g., toluene/water or dioxane/water). researchgate.net
Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization at the 4-position. A variety of organostannanes, including aryl, alkenyl, and alkynyl stannanes, can be used to introduce a wide range of substituents. wikipedia.org Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The toxicity of organotin reagents is a significant drawback of this method. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-nitrogen bonds. organic-chemistry.orgwikipedia.orglibretexts.org The Buchwald-Hartwig amination can be used to couple this compound with a wide array of primary and secondary amines, anilines, and N-heterocycles. beilstein-journals.orgnih.gov By carefully selecting the catalyst system (a combination of a palladium precursor and a phosphine (B1218219) ligand) and reaction conditions, it is possible to achieve selective amination at the 4-position (C-Br bond). beilstein-journals.org
Nucleophilic Aromatic Substitution: While the chlorine atom at the 2-position is generally less reactive in palladium-catalyzed couplings, its position ortho to the electron-withdrawing ester group can make it susceptible to nucleophilic aromatic substitution (SNAAr) under certain conditions, particularly with strong nucleophiles. However, the bromine at the 4-position can also undergo this reaction. Selective substitution can be challenging and is dependent on the specific nucleophile and reaction conditions.
Table 2: Transformations Involving Halogen Functionalities of this compound
| Reaction | Coupling Partner | Catalyst/Reagents | Product (at 4-position) |
|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, Base | Ethyl 4-substituted-2-chlorobenzoate |
| Stille Coupling | R-Sn(Alkyl)₃ | Pd catalyst | Ethyl 4-substituted-2-chlorobenzoate |
| Buchwald-Hartwig Amination | R'R''NH | Pd catalyst, Base | Ethyl 4-(substituted amino)-2-chlorobenzoate |
Introduction of New Substituents on the Aromatic Ring
The introduction of additional substituents onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (bromo, chloro, and ethyl carboxylate groups) will influence the position of the incoming electrophile. The ester group is a deactivating meta-director, while the halogens are deactivating ortho-, para-directors. The combined effect of these groups will determine the regioselectivity of the substitution.
Nitration: Nitration of the aromatic ring can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the existing substituents would likely favor the introduction of the nitro group at the position ortho to the bromine and meta to the ester group.
Friedel-Crafts Acylation and Alkylation: The Friedel-Crafts reactions are used to introduce acyl and alkyl groups, respectively, onto an aromatic ring using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). masterorganicchemistry.com For this compound, the deactivating nature of the substituents makes these reactions challenging. However, under forcing conditions, acylation or alkylation might be possible, with the position of substitution being governed by the directing effects of the existing groups.
Table 3: Introduction of New Substituents on the Aromatic Ring of this compound
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl 4-bromo-2-chloro-5-nitrobenzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 4-bromo-2-chloro-5-acylbenzoate |
Synthesis of Chiral Analogs
The introduction of chirality can be crucial for optimizing the biological activity and selectivity of a drug candidate. Chiral analogs of this compound can be synthesized through various strategies.
Asymmetric Synthesis: One approach involves the use of chiral auxiliaries. tcichemicals.com For instance, the ester moiety could be modified to incorporate a chiral alcohol, and subsequent diastereoselective reactions could be performed on the aromatic ring or at the halogen positions. Alternatively, asymmetric catalysis could be employed in the introduction of new substituents or in the modification of existing ones to create a stereocenter. nih.gov
Chiral Resolution: If a racemic mixture of a chiral derivative is synthesized, the enantiomers can be separated by chiral resolution. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, followed by separation of the diastereomers by crystallization and subsequent removal of the resolving agent. wikipedia.org Chiral chromatography, using a chiral stationary phase, is another powerful technique for separating enantiomers. mdpi.com For example, a chiral derivative of 4-bromo-2-chlorobenzoic acid could be prepared and then resolved into its constituent enantiomers.
Table 4: Strategies for the Synthesis of Chiral Analogs
| Strategy | Description | Example |
|---|---|---|
| Asymmetric Synthesis | Use of chiral auxiliaries or catalysts to induce stereoselectivity. | Reaction of 4-bromo-2-chlorobenzoyl chloride with a chiral alcohol, followed by diastereoselective derivatization. |
| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Formation of diastereomeric salts of a chiral carboxylic acid derivative with a chiral amine, followed by fractional crystallization. |
Emerging Research Directions and Future Outlook
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like ethyl 4-bromo-2-chlorobenzoate to minimize environmental impact and enhance safety. Research in this area is multifaceted, exploring alternative solvents, catalysts, and energy sources.
One significant trend is the move towards solvent-free or greener solvent systems. Traditional organic syntheses often rely on volatile and hazardous organic solvents. Researchers are now investigating reactions in safer alternatives like water, ionic liquids, or even under solvent-free conditions. For instance, methodologies are being developed that utilize techniques such as sonication to promote reactions without a solvent, thereby reducing waste and simplifying product isolation.
Another key aspect of green chemistry is the development of environmentally benign catalysts. Biocatalysis, which employs enzymes to carry out chemical transformations, offers a highly selective and eco-friendly alternative to traditional metal catalysts. researchgate.net These reactions are typically performed under mild conditions in aqueous media, significantly reducing energy consumption and the generation of hazardous waste. researchgate.net The use of whole-cell systems is also being explored, providing a cost-effective and sustainable approach to catalysis. Furthermore, there is a growing interest in metal-free catalytic systems to avoid the environmental and economic issues associated with residual metals.
The concept of atom economy, which maximizes the incorporation of all materials used in the process into the final product, is also a central tenet of these green approaches. One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is a prime example of a strategy that improves atom economy and reduces waste.
Flow Chemistry Applications for Efficient Production
Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. nih.gov This technology is particularly well-suited for the production of this compound, as it allows for precise control over reaction parameters, leading to improved yield, selectivity, and safety. rsc.orgtue.nl
Flow reactors provide superior heat and mass transfer compared to batch reactors, which is crucial for managing highly exothermic reactions and ensuring consistent product quality. thieme-connect.de The small reactor volumes inherent in flow systems also minimize the risks associated with handling hazardous reagents and intermediates. tue.nl This enhanced safety profile is a major driver for the adoption of flow chemistry in industrial settings.
A notable application of flow chemistry in the synthesis of related compounds is the ortho-substituted carbonylation using a "tube-in-tube" gas-liquid membrane reactor. chemicalbook.com This setup allows for the efficient introduction of gaseous reagents like carbon monoxide into the liquid reaction stream under high pressure, facilitating reactions that are challenging to perform in batch. chemicalbook.com Such continuous-flow processes have been shown to be scalable, with some systems capable of producing hundreds of grams of product per hour. rsc.org
The modular nature of flow chemistry systems also allows for the integration of multiple reaction and purification steps into a single, continuous process. acs.org This "end-to-end" synthesis approach can significantly reduce production time and costs.
Table 1: Comparison of Batch vs. Flow Chemistry for Aromatic Compound Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |
| Mass Transfer | Often diffusion-limited | Enhanced through efficient mixing |
| Safety | Higher risk with hazardous materials | Minimized reaction volume enhances safety |
| Scalability | Can be challenging | More straightforward "scaling-out" |
| Control | Less precise control over parameters | Precise control of temperature, pressure, and time |
Exploration of Novel Catalytic Systems
The development of novel catalytic systems is a cornerstone of modern organic synthesis, and it plays a critical role in improving the efficiency and selectivity of reactions used to produce this compound. Research is particularly active in the area of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for creating carbon-carbon bonds. nih.govchemrevlett.com
A significant area of investigation is the design of more active and robust palladium catalysts. Novel cyclometallated Pd(II) complexes have been shown to be highly efficient, thermally stable, and insensitive to air and moisture, allowing for reactions to be carried out with low catalyst loadings and short reaction times. chemrevlett.com Additionally, heterodinuclear Pd-Ln (Lanthanide) scaffolds are being explored as catalysts that exhibit excellent activity under green reaction conditions, such as in a mixture of DMF and water. mdpi.com
Beyond palladium, there is growing interest in using other transition metals and in developing bimetallic or multi-metallic nanoparticle catalysts. nih.gov These nanocatalysts can offer unique reactivity and selectivity, and their heterogeneous nature facilitates easier separation and recycling, which is a key advantage from both an economic and environmental perspective. nih.gov For instance, Pd-Cu bimetallic nanoparticles have demonstrated high catalytic efficiency and good recycling potential in Suzuki and Heck reactions. nih.gov
The development of new ligands for these metal catalysts is also a crucial research focus. Ligands play a vital role in tuning the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. The fine-tuning of ligand/base combinations has proven effective for achieving site-selective cross-coupling on highly substituted aromatic rings, which would otherwise yield complex mixtures of products. researchgate.net
Development of Advanced Synthetic Methodologies
The synthesis of polysubstituted aromatic compounds like this compound often requires multi-step procedures. Consequently, there is a continuous drive to develop more advanced and efficient synthetic methodologies that can shorten reaction sequences, improve yields, and provide greater control over regioselectivity.
One promising approach is the development of one-pot, multi-reaction processes where sequential transformations are carried out in a single vessel. This strategy avoids the need for tedious workup and purification of intermediates, saving time, resources, and reducing waste. For example, a one-pot procedure for Suzuki-Miyaura cross-coupling has been developed that allows for sequential, regioselective reactions on dihalobenzenes by carefully controlling the catalytic system. researchgate.net
Another area of intense research is the activation of traditionally unreactive C-H bonds. researchgate.net Catalytic C-C bond formation via C-H activation is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. organic-chemistry.org While still a developing field, this methodology holds the potential to revolutionize the synthesis of complex organic molecules. Photocatalysis is also emerging as a powerful tool, using light to drive chemical reactions under mild conditions. acs.org This can enable unique transformations that are not accessible through traditional thermal methods. rsc.org
Furthermore, innovative methods for halogenation and other functional group interconversions are being explored. For instance, methods for the high-selectivity preparation of isomers like 5-bromo-2-chlorobenzoic acid have been developed using specific catalyst systems to inhibit the formation of unwanted byproducts. patsnap.comgoogle.com The synthesis of the target molecule's precursors often involves diazotization, chlorination, and hydrolysis, and novel methods are being devised to make these steps more efficient and suitable for industrial-scale production. scribd.com
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-bromo-2-chlorobenzoic acid |
| 5-bromo-2-chlorobenzoic acid |
| Nitro-p-xylene |
| Nitro-o-xylene |
| Nitro-chlorobenzene |
| Nitro-toluene |
| Erlotinib |
| Phenylthiophene-2-carboxylic acid |
| 1-(2-(methylsulfonyl)pyridin-4-yl)cyclopropane-1-carboxylic acid |
| tert-Pentyl (1-(2-(methylsulfonyl)pyridin-4-yl)cyclopropyl)carbamate |
| 4-bromoanisole |
| 4-bromobenzonitrile |
| Phenylboronic acid |
| 1,4-dibromo-2-nitrobenzene |
| 2-chlorobenzoic acid |
| Salicylic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
